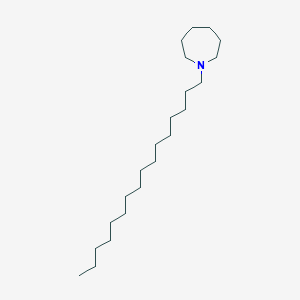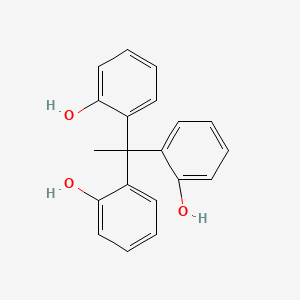
2,2',2''-(Ethane-1,1,1-triyl)triphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘-(Ethane-1,1,1-triyl)triphenol is an organic compound with the molecular formula C20H18O3. It is also known by its IUPAC name, 4,4’,4’'-(ethane-1,1,1-triyl)triphenol. This compound is characterized by three phenol groups attached to a central ethane backbone. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol typically involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation steps, resulting in the formation of the triphenol compound. The reaction conditions often include elevated temperatures and controlled pH to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives
Applications De Recherche Scientifique
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(Ethane-1,1,1-triyl)triphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(Propane-1,1,1-triyl)triphenol: Similar structure but with a propane backbone.
2,2’,2’'-(Butane-1,1,1-triyl)triphenol: Similar structure but with a butane backbone
Uniqueness
2,2’,2’'-(Ethane-1,1,1-triyl)triphenol is unique due to its specific ethane backbone, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
125457-87-6 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[1,1-bis(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(14-8-2-5-11-17(14)21,15-9-3-6-12-18(15)22)16-10-4-7-13-19(16)23/h2-13,21-23H,1H3 |
Clé InChI |
AZMMSEASPQHHTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


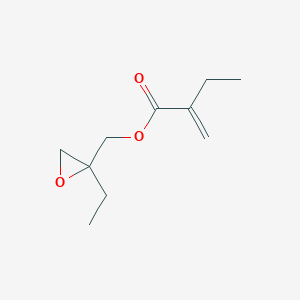
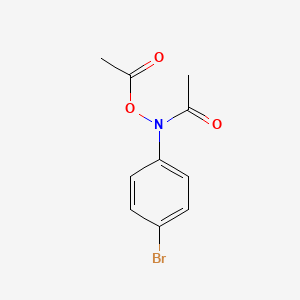


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)

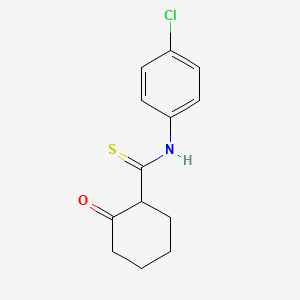
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
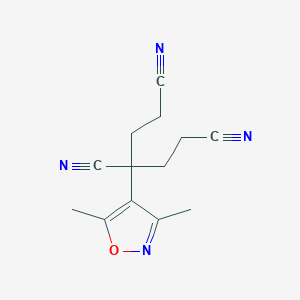
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
